molecular formula C17H19BrN2O3S B7707368 5-(N-(2-bromophenyl)sulfamoyl)-2-methyl-N-propylbenzamide

5-(N-(2-bromophenyl)sulfamoyl)-2-methyl-N-propylbenzamide

Cat. No.: B7707368
M. Wt: 411.3 g/mol
InChI Key: OTCREYMLVOEIMI-UHFFFAOYSA-N
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Description

5-(N-(2-bromophenyl)sulfamoyl)-2-methyl-N-propylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. It is commonly referred to as BPSM and belongs to the class of sulfonamide derivatives. BPSM has been found to have promising pharmacological properties, including anti-inflammatory, antitumor, and antibacterial activities.

Mechanism of Action

The exact mechanism of action of BPSM is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of certain enzymes and receptors involved in various cellular processes. For instance, BPSM has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. BPSM has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and physiological effects:
BPSM has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). BPSM also inhibits the activity of COX-2, leading to a reduction in the production of prostaglandins. In addition, BPSM has been shown to induce apoptosis in cancer cells by activating the caspase pathway.

Advantages and Limitations for Lab Experiments

BPSM has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. BPSM also exhibits potent pharmacological properties, making it a promising candidate for drug development. However, there are also some limitations associated with BPSM. For instance, its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. In addition, further studies are needed to determine its toxicity profile and pharmacokinetic properties.

Future Directions

There are several future directions for research on BPSM. One area of interest is its potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is its potential as an anticancer agent, particularly in the treatment of breast and lung cancers. Further studies are also needed to determine its toxicity profile and pharmacokinetic properties, which will be crucial for its development as a drug candidate. Finally, the development of novel synthetic methods for BPSM and its derivatives will be important for expanding its potential applications in medicinal chemistry.

Synthesis Methods

BPSM can be synthesized using various methods. One common method involves the reaction of 2-bromobenzenesulfonamide with 2-methyl-N-propylbenzamide in the presence of a base such as sodium hydride. The reaction mixture is then heated to reflux for several hours, followed by purification to obtain the final product.

Scientific Research Applications

BPSM has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. BPSM has also been shown to possess antitumor activity by inducing apoptosis in cancer cells. In addition, BPSM exhibits antibacterial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Properties

IUPAC Name

5-[(2-bromophenyl)sulfamoyl]-2-methyl-N-propylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2O3S/c1-3-10-19-17(21)14-11-13(9-8-12(14)2)24(22,23)20-16-7-5-4-6-15(16)18/h4-9,11,20H,3,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTCREYMLVOEIMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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